(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride
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Overview
Description
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride is a chiral compound that features a pyrrolidine ring substituted with an azidomethyl group at the second position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2R)-2-(Hydroxymethyl)pyrrolidine.
Azidation: The hydroxyl group is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The resulting (2R)-2-(Azidomethyl)pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), room temperature.
Cycloaddition: Copper(I) catalysts, suitable solvents, room temperature.
Major Products Formed
Substitution: Formation of substituted pyrrolidines.
Reduction: Formation of (2R)-2-(Aminomethyl)pyrrolidine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Hydroxymethyl)pyrrolidine: The precursor in the synthesis of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride.
(2R)-2-(Aminomethyl)pyrrolidine: The reduction product of this compound.
(2R)-2-(Bromomethyl)pyrrolidine: Another derivative with a different substituent at the second position.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition reactions to form triazoles is particularly noteworthy, making it valuable in click chemistry and other applications.
Properties
IUPAC Name |
(2R)-2-(azidomethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLIBCIGHPWOB-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377004-18-5 |
Source
|
Record name | (2R)-2-(azidomethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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